N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide
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Overview
Description
N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as the reagent.
Attachment of the Butynamide Moiety: The final step involves the coupling of the piperidine derivative with a butynamide precursor under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorobenzyl)-1-methyl-4-piperidinamine: Shares the 2-fluorobenzyl and piperidine moieties but lacks the butynamide group.
N-{[1-(2-Fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,1-cyclopropanedicarboxamide: Contains a similar piperidine structure but with different substituents.
Uniqueness
N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21FN2O |
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Molecular Weight |
288.36 g/mol |
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C17H21FN2O/c1-2-5-17(21)19-12-14-8-10-20(11-9-14)13-15-6-3-4-7-16(15)18/h3-4,6-7,14H,8-13H2,1H3,(H,19,21) |
InChI Key |
RTSPWXSINJCSTC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1CCN(CC1)CC2=CC=CC=C2F |
Origin of Product |
United States |
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